molecular formula C8H16N2O B2397936 exo-7-Amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane CAS No. 1187389-91-8

exo-7-Amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane

Cat. No. B2397936
CAS RN: 1187389-91-8
M. Wt: 156.229
InChI Key: CILASSWFNKAKIM-RNLVFQAGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“exo-7-Amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane” is a chemical compound with a complex structure. It contains a total of 27 atoms, including 16 Hydrogen atoms, 8 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom . It is used as a reagent in the preparation of certain derivatives .


Synthesis Analysis

The synthesis of such compounds often involves complex procedures. For example, the 8-azabicyclo[3.2.1]octane scaffold, which is similar to the structure of our compound, is the central core of the family of tropane alkaloids. The preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .


Molecular Structure Analysis

The molecular structure of “exo-7-Amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane” is quite complex. It contains total 28 bonds, including 12 non-H bonds, 2 six-membered rings, 1 eight-membered ring, 1 primary amine (aliphatic), 1 tertiary amine (aliphatic), and 1 ether (aliphatic) .

Scientific Research Applications

Anticancer Chemotherapeutics

The bicyclo[3.3.1]nonane moiety is prevalent in biologically active natural products due to its exceptional characteristics. Researchers have explored derivatives of exo-7-amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane as potential anticancer agents. These compounds exhibit promising activity against cancer cells, making them valuable candidates for drug development .

Other Heteroanalogues

Beyond the mentioned applications, scientists have explored heteroanalogues of bicyclo[3.3.1]nonanes. These modifications introduce additional heteroatoms (such as oxygen, nitrogen, or sulfur) into the bicyclic framework, leading to diverse properties and applications.

Mechanism of Action

Target of Action

The primary target of exo-7-Amino-9-methyl-3-oxa-9-azabicyclo[33A similar compound, exo-3-amino-9-methyl-9-azabicyclo[331]nonane, is used as a reagent to prepare derivatives that are highly potent 5-HT3 receptor antagonists . The 5-HT3 receptor is a type of serotonin receptor found primarily in the digestive tract and the central nervous system.

properties

IUPAC Name

(1S,5R)-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-10-7-2-6(9)3-8(10)5-11-4-7/h6-8H,2-5,9H2,1H3/t6?,7-,8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILASSWFNKAKIM-IEESLHIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CC(CC1COC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC(C[C@H]1COC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

exo-7-Amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.